molecular formula C14H18ClN3O2 B3040200 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1706460-91-4

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B3040200
CAS No.: 1706460-91-4
M. Wt: 295.76
InChI Key: YPOQMEBVZRHNGX-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives It is characterized by the presence of a piperidine ring substituted with a 4-methoxyphenyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reaction: The 4-methoxyphenyl group is introduced through a substitution reaction, often involving the use of a suitable halide and a base.

    Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are commonly used.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperidine hydrochloride: Similar structure but lacks the oxadiazole ring.

    3-(4-Methoxyphenyl)-1,2,4-oxadiazole: Similar structure but lacks the piperidine ring.

Uniqueness

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to the combination of the oxadiazole ring and the piperidine ring, which may confer distinct pharmacological and physicochemical properties. This combination can result in enhanced biological activity, improved selectivity, and potentially novel applications in various fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-18-12-4-2-10(3-5-12)13-16-14(19-17-13)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOQMEBVZRHNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Reactant of Route 4
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Reactant of Route 5
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Reactant of Route 6
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

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